molecular formula C10H10BrNO4S B2634087 (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 1996119-96-0

(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2634087
CAS No.: 1996119-96-0
M. Wt: 320.16
InChI Key: SGYMRWBZANHDDZ-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone" features a bicyclic sulfone core (2-thia-5-azabicyclo[2.2.1]heptane with 2,2-dioxido modification) linked via a ketone to a 5-bromofuran moiety. Though direct synthesis details are absent in the provided evidence, brominated furans like 5-Bromo-3-methyl-2(5H)-furanone are typically synthesized via halogenation with reagents such as N-bromosuccinimide (NBS) under radical conditions . Characterization methods for analogous compounds include NMR spectroscopy and high-resolution mass spectrometry .

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYMRWBZANHDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a bicyclic thia-azabicycloheptane derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can yield hydrogenated furans, and substitution can yield various functionalized derivatives.

Scientific Research Applications

(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s brominated furan ring and bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Properties
(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone (Target) 5-Bromofuran-2-yl 2-Thia-5-azabicyclo[2.2.1]heptane (sulfone) C₁₀H₁₀BrNO₄S 320.18 Bromine enhances electrophilicity; sulfone increases polarity and metabolic stability.
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone Morpholino 2-Thia-5-azabicyclo[2.2.1]heptane (sulfone) Likely C₁₀H₁₅N₂O₄S ~291.3 Morpholino group improves solubility; potential for CNS-targeted drug design.
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone 3-Iodophenyl 2-Thia-5-azabicyclo[2.2.1]heptane (sulfone) C₁₂H₁₂INO₃S 377.20 Iodine’s bulkiness may hinder bioavailability but enhance radiopharmaceutical potential.
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone Phenyl 2-Oxa-5-azabicyclo[2.2.1]heptane (oxygen replaces sulfur; no sulfone) C₁₂H₁₃NO₂ 203.09 Oxygen reduces ring strain; lower molecular weight favors diffusion but decreases metabolic stability.

Key Observations:

Substituent Effects: Halogens: Bromine (target) and iodine (3-iodophenyl analog) introduce distinct electronic and steric profiles. Bromine’s moderate size balances reactivity and bioavailability, while iodine’s bulk may limit membrane permeability but enable applications in imaging . Heterocycles: Morpholino () and phenyl () substituents alter solubility and target engagement. Morpholino’s tertiary amine enhances water solubility, critical for CNS drugs .

Bicyclo System Modifications :

  • Replacing sulfur with oxygen (2-oxa variant) eliminates the sulfone group, reducing polarity and metabolic resistance but improving synthetic accessibility .
  • Sulfone-containing bicyclo systems (target, –3) exhibit enhanced stability against oxidative degradation, a trait leveraged in protease inhibitors and kinase modulators .

Biological Activity

The compound (5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic molecule notable for its unique bicyclic structure and the incorporation of both bromine and sulfur atoms. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H10BrNO4SC_{10}H_{10}BrNO_4S, indicating a combination of elements that contribute to its biological properties. The presence of a bromofuran moiety enhances its reactivity, while the bicyclic framework provides structural stability.

Biological Activity Predictions

Using computational tools such as the Prediction of Activity Spectra for Substances (PASS) program, researchers can forecast various pharmacological effects based on the compound's molecular structure. Predictions indicate potential activities such as:

  • Antimicrobial effects
  • Anticancer properties
  • Neuroprotective activities

These predictions are critical for guiding experimental studies aimed at exploring the therapeutic potential of this compound .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including neurotransmitter receptors and enzymes involved in neurological pathways. The bicyclic structure facilitates high-affinity binding to these targets, potentially modulating their activity and leading to therapeutic effects .

Antimicrobial Activity

In a study examining various brominated compounds, This compound demonstrated significant antimicrobial activity against several bacterial strains. This suggests its potential use in developing new antibiotics.

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's. Investigations into this compound's ability to inhibit acetylcholinesterase could reveal its potential as a treatment for cognitive decline .

Comparative Analysis with Similar Compounds

A comparative analysis highlights several compounds with structural or functional similarities:

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleIndole ring with bromineKnown for neuroprotective effects
3-Thiophenecarboxylic acidThiophene ring systemExhibits anti-inflammatory properties
4-BromophenolAromatic ring with hydroxyl groupUtilized as an antiseptic

These comparisons underscore the diverse biological activities associated with similar structures, providing insights into optimizing compounds for desired therapeutic effects .

Synthesis Pathways

The synthesis of This compound involves several steps:

  • Bromination : Starting from furan derivatives.
  • Formation of Bicyclic Structure : Utilizing bicyclic amines under controlled conditions.
  • Purification : Techniques like recrystallization and chromatography are employed to achieve high purity.

These synthetic pathways require careful optimization to ensure high yields and purity of the final product .

Q & A

Q. Characterization :

  • NMR : Key signals include furan protons (δ 6.5–7.5 ppm) and sulfone-linked carbons (δ 50–60 ppm in ¹³C NMR) .
  • Mass spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 359/361/363 for brominated analogs) .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J = 3.6–8.8 Hz) distinguish furan protons from bicyclic system signals .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₈Br₂O₃S requires m/z 417.85) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

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